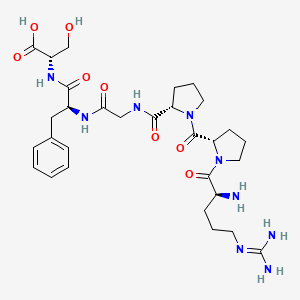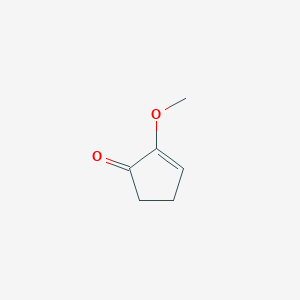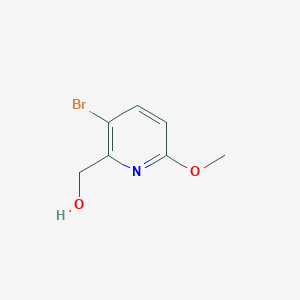
1-Acetilpiperidin-2-ona
Descripción general
Descripción
1-Acetylpiperidin-2-one is an organic compound with the molecular formula C7H11NO2. It is a derivative of piperidinone, characterized by the presence of an acetyl group attached to the nitrogen atom of the piperidinone ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Aplicaciones Científicas De Investigación
1-Acetylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives have shown promise in medicinal chemistry for their biological activities.
Medicine: Research has explored its potential as a precursor for drugs targeting neurological disorders and other medical conditions.
Industry: It is utilized in the production of polymers and other materials, contributing to advancements in material science
Mecanismo De Acción
- Role : Without specific targets, we cannot pinpoint its exact role. However, we can explore potential interactions with mitochondrial ATP synthase subunits (alpha, beta, and gamma) as they are implicated in cellular energy production .
Target of Action
Its precise role and impact remain an intriguing area for investigation . If you need more information or have additional questions, feel free to ask! 😊
Análisis Bioquímico
Biochemical Properties
1-Acetylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its conversion into more hydrophilic metabolites through oxidation reactions. Additionally, 1-Acetylpiperidin-2-one can interact with proteins involved in cellular signaling pathways, potentially influencing their activity and function .
Cellular Effects
1-Acetylpiperidin-2-one has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Furthermore, 1-Acetylpiperidin-2-one can impact cell signaling by interacting with receptors and other signaling proteins, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 1-Acetylpiperidin-2-one involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 1-Acetylpiperidin-2-one can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetylpiperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetylpiperidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-Acetylpiperidin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of 1-Acetylpiperidin-2-one can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1-Acetylpiperidin-2-one is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with enzymes and cofactors is crucial for its role in metabolic pathways, as it can modulate the activity of these biomolecules and alter the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1-Acetylpiperidin-2-one within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 1-Acetylpiperidin-2-one can localize to various cellular compartments, where it can interact with target biomolecules. The distribution of the compound within tissues can also influence its overall biological effects, as it determines the concentration of the compound in different cellular environments .
Subcellular Localization
The subcellular localization of 1-Acetylpiperidin-2-one is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-Acetylpiperidin-2-one may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules, thereby modulating its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetylpiperidin-2-one can be synthesized through several methods. One common approach involves the acetylation of piperidin-2-one using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of 1-acetylpiperidin-2-one often involves the catalytic hydrogenation of 1-acetylpyridinium salts. This method is advantageous due to its scalability and efficiency. The reaction is carried out under controlled temperature and pressure conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to 1-acetylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride, dry ether, and low temperatures.
Substitution: Various nucleophiles, appropriate solvents, and controlled temperatures.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 1-acetylpiperidine.
Substitution: Substituted piperidinones with different functional groups
Comparación Con Compuestos Similares
1-Acetylpiperidine: Similar structure but lacks the carbonyl group on the piperidine ring.
2-Piperidinone: The parent compound without the acetyl group.
N-Acetylpiperidone: Another derivative with different substitution patterns.
Uniqueness: 1-Acetylpiperidin-2-one is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-acetylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDLJNPJCXUZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473418 | |
| Record name | 1-acetylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-13-4 | |
| Record name | 1-Acetyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-acetylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)




